Anapheline
Description
Nomenclature and Structural Classification
The systematic naming and classification of anapheline are based on its distinct chemical structure, which features two piperidine (B6355638) rings linked by a propanone bridge.
This compound is structurally defined as a bis-piperidine alkaloid. nih.gov The core of its molecular architecture consists of two piperidine rings, which are six-membered heterocyclic rings containing one nitrogen atom. nih.govresearchgate.net These rings are connected at their respective C-2 positions by a three-carbon chain containing a ketone functional group (a 2-propanone bridge). nih.gov This arrangement places this compound among the broader group of piperidine alkaloids, which are found widely in the plant and animal kingdoms and include well-known compounds like coniine and lupinine. nih.gov
Beyond its primary classification as a bis-piperidine alkaloid, this compound is also categorized as a ketone. nih.govsmolecule.com The presence of the carbonyl group (C=O) in the propanone linker is a key chemical feature. As a natural product, it falls into the large and diverse group of secondary metabolites.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O |
| Molecular Weight | 224.34 g/mol |
| Chemical Class | Alkaloid, Ketone |
| Parent Compound | Piperidine |
Stereochemical Characterization and Isomeric Forms
The this compound structure contains two stereocenters, located at the C-2 position of each piperidine ring where the propanone bridge is attached. Due to its C2-symmetrical framework, the molecule can exist in three distinct stereoisomeric forms: a pair of enantiomers and a meso form. nih.gov
The dextrorotatory enantiomer of anaferine is (+)-anaferine. Optical rotary dispersion (ORD) analysis has established that (+)-anaferine possesses the (S,S) absolute configuration. nih.gov This means that at both chiral centers (C-2 of each piperidine ring), the spatial arrangement of the substituents is designated as 'S' according to the Cahn-Ingold-Prelog priority rules. This isomer is the mirror image of (-)-anaferine (B94544) and is non-superimposable upon it. nih.gov
The levorotatory enantiomer, (-)-anaferine, has been determined to be the (R,R)-enantiomer. nih.govresearchgate.net Its systematic IUPAC name is 1,3-bis[(2R)-piperidin-2-yl]propan-2-one. nih.gov
Enantiomeric Relationship : (+)-(S,S)-Anaferine and (-)-(R,R)-anaferine are enantiomers. They are non-superimposable mirror images of each other and possess opposite optical rotations. nih.gov
Diastereomeric Relationship : The third possible stereoisomer is the meso-anaferine form, which has an (R,S) configuration. A meso compound is an achiral member of a set of stereoisomers that includes at least one chiral member. wikipedia.orglibretexts.org Despite having two stereocenters, the meso form of anaferine is achiral because it possesses an internal plane of symmetry, and thus it is optically inactive. wikipedia.org Meso-anaferine is a diastereomer of both (+)-anaferine and (-)-anaferine. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org
Table 2: Stereoisomers of this compound
| Isomer Name | Absolute Configuration | Stereochemical Relationship |
|---|---|---|
| (+)-Anaferine | (S,S) | Enantiomer of (-)-Anaferine |
| (-)-Anaferine | (R,R) | Enantiomer of (+)-Anaferine |
| meso-Anaferine | (R,S) | Diastereomer of (+) and (-) forms |
Structure
2D Structure
3D Structure
Properties
CAS No. |
19519-53-0 |
|---|---|
Molecular Formula |
C13H24N2O |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1,3-bis[(2S)-piperidin-2-yl]propan-2-one |
InChI |
InChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m0/s1 |
InChI Key |
JFMCQBGTUJUOAB-RYUDHWBXSA-N |
SMILES |
C1CCNC(C1)CC(=O)CC2CCCCN2 |
Isomeric SMILES |
C1CCN[C@@H](C1)CC(=O)C[C@@H]2CCCCN2 |
Canonical SMILES |
C1CCNC(C1)CC(=O)CC2CCCCN2 |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources and Distribution
The presence of Anapheline has been identified in a select number of plant families. Its occurrence is not widespread, making the plants that produce it valuable subjects for phytochemical investigation.
Averrhoa bilimbi L., a member of the Oxalidaceae family, is a tropical tree known for its medicinal uses and diverse array of secondary metabolites. researchgate.net Phytochemical analyses have confirmed the presence of numerous bioactive compounds in its leaves, fruits, and stems, including flavonoids, phenols, tannins, and alkaloids. researchgate.netnih.gov In silico studies evaluating the bioactive compounds within the leaves of A. bilimbi have specifically identified this compound as one of its constituents. researchgate.net The ethanolic extract of the leaves, in particular, has been shown to contain alkaloids. austinpublishinggroup.com The plant's rich chemical profile makes it a significant source for natural product research. researchgate.netasianpubs.org
Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine and belongs to the Solanaceae family. brieflands.comphytojournal.com The plant is renowned for its adaptogenic properties, which are attributed to a complex mixture of phytochemicals. brieflands.com Extensive research has revealed that its roots, leaves, and stems contain a wide spectrum of compounds, with alkaloids and steroidal lactones (withanolides) being the most significant. brieflands.comnih.govnih.govnih.gov
Phytochemical investigations have isolated numerous alkaloids from W. somnifera, including withanine, somniferine, anaferine, anahygrine, tropine, and cuscohygrine. nih.govjournalajbgmb.comresearchgate.net While the plant is a confirmed rich source of various alkaloids, the specific presence of this compound is not prominently documented in the major phytochemical profiles reported in the surveyed scientific literature. brieflands.comnih.govnih.govjournalajbgmb.comresearchgate.net The primary focus has often been on the withanolides and other major alkaloids responsible for its main therapeutic effects. researchgate.net
Data Table 2.1: Botanical Sources of this compound and Related Alkaloids
| Plant Species | Family | Confirmed Presence of this compound | Other Major Alkaloids Present |
| Averrhoa bilimbi | Oxalidaceae | Yes researchgate.net | General alkaloids confirmed nih.govaustinpublishinggroup.com |
| Withania somnifera | Solanaceae | Not explicitly documented in surveyed literature | Withanine, Somniferine, Anaferine, Tropine nih.govjournalajbgmb.comresearchgate.net |
Advanced Extraction and Purification Techniques for Plant Alkaloids
The isolation of pure alkaloids like this compound from complex plant matrices requires a multi-step process involving extraction and purification. Modern techniques have been developed to enhance the efficiency and selectivity of this process. column-chromatography.com The general procedure begins with sample preparation (drying and grinding), followed by extraction of the crude alkaloids, and concludes with purification and fractionation to isolate individual compounds. jiwaji.eduuobabylon.edu.iq
The initial extraction often involves rendering the plant material alkaline to liberate free alkaloid bases from their salt forms. jiwaji.eduslideshare.net These free bases are then extracted using organic solvents like chloroform (B151607) or ether. uobabylon.edu.iqslideshare.net Alternatively, an acidic aqueous solution can be used to extract the alkaloids as salts. jiwaji.edu
Chromatography is an indispensable tool for separating individual alkaloids from crude extracts. scirp.org Due to the chemical diversity and structural similarity of alkaloids within a single plant, a combination of chromatographic methods is often necessary. jocpr.com
Column Chromatography: This is a fundamental technique used for the initial separation of crude extracts. scirp.org Adsorbents like silica (B1680970) gel and alumina (B75360) are commonly used as the stationary phase. scirp.orgjocpr.com The selection of the adsorbent and the solvent system (mobile phase) is crucial for effective separation based on the polarity of the target alkaloids. column-chromatography.com Macroporous resins and ion-exchange resins are also employed, particularly for preliminary separation, as they are cost-effective and operate at lower pressures. scirp.org
Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid analysis of fractions and to determine the optimal solvent systems for column chromatography. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity, making it ideal for the final purification and quantification of alkaloids. jocpr.com Both normal-phase (using silica gel columns) and reversed-phase (using C18 columns) HPLC are widely utilized. jocpr.com The complexity of alkaloid structures can present challenges such as peak tailing and poor resolution, requiring careful method development. nih.gov
Data Table 2.2: Comparison of Chromatographic Techniques for Alkaloid Purification
| Technique | Principle | Primary Use | Stationary Phase Examples |
| Column Chromatography | Adsorption/Partition | Bulk separation, initial fractionation | Silica gel, Alumina, Macroporous resins scirp.orgjocpr.com |
| Thin-Layer Chromatography (TLC) | Adsorption/Partition | Qualitative analysis, method development | Silica gel, Alumina on plates mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Adsorption/Partition | Final purification, quantification | C18, Silica gel jocpr.comnih.gov |
Crystallization is a key technique for the final purification of an isolated alkaloid. lifeasible.com After chromatographic separation, the fractions containing the target compound are concentrated. researchgate.net The goal is to find a solvent or a mixture of solvents in which the alkaloid has limited solubility, allowing it to precipitate out as pure crystals upon slow evaporation or cooling. researchgate.net The process can be enhanced by converting the alkaloid base into a salt (e.g., hydrochloride, nitrate, or oxalate), which may have different solubility properties and a higher propensity to crystallize. jiwaji.edugoogle.com The purification can also be achieved by dissolving the alkaloid and then recrystallizing it from a suitable solvent like methanol (B129727) or a methanol-acetone mixture. google.com
Derivatization is a strategy employed to facilitate analysis, separation, and purification. rsc.orgresearchgate.net In this process, the alkaloid is chemically modified to alter its properties. For analytical purposes, such as in Gas Chromatography (GC), derivatization can increase the volatility of the compound. For example, hydroxyl-containing alkaloids can be converted into their trimethylsilyl (B98337) derivatives. nih.gov Derivatization can also be used to attach a specific chemical "handle" to an alkaloid, which can then be used for selective purification from a crude extract, a technique demonstrated with terpene indole (B1671886) alkaloids. rsc.orgresearchgate.net This chemoselective approach allows for the targeted isolation of specific compounds from a complex mixture. rsc.org
Biosynthetic Pathways and Precursor Incorporation
Mechanistic Elucidation of Piperidine (B6355638) Alkaloid Biosynthesis
The formation of the characteristic piperidine ring, the core structure of alkaloids such as anabasine (B190304), is derived from the amino acid L-lysine. rsc.orgimperial.ac.uk The elucidation of this pathway has been advanced through precursor feeding studies, which track the incorporation of labeled compounds into the final alkaloid structures. rsc.org
A key intermediate in the biosynthesis is Δ¹-piperideine. rsc.org The pathway generally proceeds through the decarboxylation of L-lysine to yield cadaverine (B124047). This is followed by the oxidative deamination of cadaverine by a primary-amine oxidase, which produces 5-aminopentanal. pathbank.orgnih.gov This intermediate exists in equilibrium with its cyclized imine form, Δ¹-piperideine. rsc.org The formation of more complex alkaloids often involves the dimerization or further modification of this crucial intermediate. For instance, the non-enzymatic dimerization of Δ¹-piperideine can lead to the formation of tetrahydroanabasine, a related alkaloid. rsc.org
The biosynthetic pathways for tropane (B1204802), piperidine, and pyridine (B92270) alkaloids are frequently studied together due to their shared precursors and enzymatic steps. pathbank.orgnih.gov While piperidine alkaloids are primarily derived from lysine (B10760008), tropane and some pyridine alkaloids originate from ornithine and its derivative, putrescine. mdpi.comresearchgate.net The link between these pathways is often the formation of cyclic imine or iminium cations.
For piperidine and pyridine alkaloids, a key intersection occurs in the formation of compounds like anabasine, which consists of a piperidine ring and a pyridine ring. The piperidine ring is formed from lysine via the Δ¹-piperideine intermediate. The pyridine ring, however, originates from the nicotinic acid pathway. nih.gov
The shared enzymatic families, such as aminotransferases, oxidases, and reductases, highlight the evolutionary relationship between these pathways. pathbank.orgnih.gov For example, primary-amine oxidases are responsible for converting cadaverine (from lysine) into the piperidine precursor 5-aminopentanal, and they also catalyze the conversion of N-methylputrescine (from ornithine/arginine) into an intermediate for the tropane pathway. pathbank.orgnih.gov
Biogenetic Origins from Amino Acid Precursors
The carbon and nitrogen atoms that constitute the backbone of piperidine alkaloids are supplied by primary metabolism, specifically from amino acids. imperial.ac.uk
The biosynthesis of piperidine alkaloids is fundamentally a lysine-derived pathway. rsc.orgimperial.ac.uk The entire piperidine ring of compounds like anabasine is synthesized from L-lysine. The process is initiated by the enzyme lysine decarboxylase (LDC), which removes the carboxyl group from lysine to form the diamine cadaverine. rsc.org Subsequent oxidative deamination and cyclization of cadaverine yield the Δ¹-piperideine ring system, which serves as the immediate precursor to the piperidine moiety. rsc.orgpathbank.org This pathway is distinct from other alkaloid pathways that utilize different amino acid starting blocks. nih.govnih.gov
The ornithine-derived pathway is responsible for the biosynthesis of pyrrolidine (B122466) and tropane alkaloids. imperial.ac.ukmdpi.com Ornithine, an amino acid not typically found in proteins, is converted to putrescine, which is then methylated and oxidized to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.comresearchgate.net This cation is the central building block for the tropane ring system. Although anapheline itself is not derived from ornithine, the study of the ornithine pathway is crucial for understanding the broader context of related alkaloid biosynthesis, as both pathways involve the decarboxylation of an amino acid and the formation of a cyclic iminium cation intermediate. mdpi.com
A significant intersection of metabolic pathways is observed in the biosynthesis of alkaloids that contain a pyridine ring, such as anabasine and the well-known alkaloid nicotine. researchgate.net While the piperidine portion of anabasine comes from the lysine pathway, its pyridine ring is derived from nicotinic acid (Vitamin B3). nih.gov The nicotinic acid pathway, in turn, has its origins in primary metabolites. The condensation of the piperidine precursor (Δ¹-piperideine) with a derivative from the nicotinic acid pathway leads to the final structure of anabasine. This highlights a convergent biosynthesis where two distinct pathways merge to create a hybrid alkaloid structure.
Enzymology and Genetic Regulation of this compound Biosynthesis in Plantae
The biosynthesis of piperidine alkaloids is governed by a series of specific enzymes whose expression is tightly regulated. Key enzyme classes identified in these and related pathways include decarboxylases, aminotransferases, oxidases (often copper-containing amine oxidases or cytochrome P450s), and reductases. pathbank.orgnih.gov
The initial, committed step in the lysine-derived pathway is catalyzed by lysine decarboxylase (LDC). rsc.org The subsequent conversion of cadaverine to Δ¹-piperideine is catalyzed by a primary-amine oxidase. pathbank.orgnih.gov While the complete set of genes for the biosynthesis of many piperidine alkaloids remains to be fully characterized, research into related pathways, such as those for gibberellins (B7789140) and other alkaloids, provides a model for their genetic regulation. nih.gov
The expression of biosynthetic genes is often inducible by external stimuli, such as wounding or treatment with methyljasmonate (MeJa), a plant signaling molecule. researchgate.net This suggests that the production of these alkaloids is part of a plant's chemical defense system. Regulation can occur at the transcriptional level, where the availability of cDNA and genomic clones for enzymes like GA 20-oxidase has allowed for detailed study of how environmental and endogenous factors control transcript levels. nih.gov Understanding the enzymology and genetic control is essential for any future efforts in the metabolic engineering of these compounds. mdpi.com
Synthetic Strategies and Analog Development
Total Synthesis Approaches to Anapheline and its Stereoisomers
The total synthesis of this compound has been accomplished by several research groups, each employing unique strategies to construct the bis-piperidine core and control the stereochemistry. Being a C2-symmetrical molecule, this compound exists as a pair of enantiomers, (+)-(S,S)-anaferine and (–)-(R,R)-anaferine, and a meso form. nih.gov Synthetic efforts have targeted the enantiomerically pure forms to enable precise biological studies.
Achieving absolute stereochemical control at the C-2 and C-2' positions is the central challenge in the asymmetric synthesis of this compound. Various methodologies have been employed to install these chiral centers with high fidelity.
One prominent strategy involves the use of asymmetric Brown allylation . In a synthesis of (–)-anaferine, a key homoallylic alcohol intermediate was prepared from 2-piperidine ethanol. The critical step involved the asymmetric allylation of an aldehyde using (–)-B-allyldiisopinocampheylborane, which effectively set the desired stereochemistry early in the synthetic sequence. nih.govresearchgate.net This method demonstrates the utility of chiral reagents in establishing the stereocenters that will ultimately become the attachment points for the piperidine (B6355638) rings.
Another powerful approach utilizes chiral auxiliaries . The Del Pozo group developed a highly convergent synthesis of (+)-anaferine by leveraging the dual role of N-sulfinyl amines. nih.govrsc.org These compounds act as both a source of nitrogen for the piperidine rings and as a chiral auxiliary to direct the stereochemical outcome. This strategy culminates in a double intramolecular aza-Michael reaction, which simultaneously forms both piperidine rings with the correct stereochemistry. researchgate.netrsc.org
A diversity-oriented synthesis (DOS) approach has also led to the stereoselective total synthesis of (–)-anaferine. nih.gov This pathway begins with commercially available 2-piperidine ethanol and proceeds through a 13-step sequence to yield the final product. nih.gov The flexibility of this strategy highlights its potential for creating not only the natural product but also a variety of related piperidine-based analogues. nih.gov
| Synthetic Approach | Key Asymmetric Method | Stereoisomer Targeted | Reference |
| Stapper and Blechert (2002) | Ruthenium-catalyzed tandem ring rearrangement metathesis | (–)-Anaferine | nih.govresearchgate.net |
| Del Pozo et al. (2019) | N-sulfinyl amine chiral auxiliary / Double intramolecular aza-Michael reaction | (+)-Anaferine | nih.govrsc.org |
| Bonandi et al. (2020) | Asymmetric Brown allylation / Diversity-Oriented Synthesis | (–)-Anaferine | nih.govnih.gov |
This table provides a summary of selected asymmetric total synthesis approaches to this compound.
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. researchgate.net For a symmetrical molecule like this compound, the analysis often involves disconnections that break the molecule into two identical or similar fragments.
A common retrosynthetic strategy for this compound involves a primary disconnection at the C-N bonds of the piperidine rings or the C-C bonds of the acetone linker.
Stapper and Blechert's Retrosynthesis : This approach disconnected the target molecule at the piperidine rings. Their strategy relied on a tandem ring-rearrangement metathesis reaction of a substituted cycloheptene derivative to construct the core carbon skeleton of the molecule. researchgate.net
Del Pozo's Retrosynthesis : This convergent approach disconnects the molecule at the bonds formed during the key double intramolecular aza-Michael reaction. The precursor is a symmetrical diene aldehyde, which is constructed using a bidirectional cross-metathesis reaction. This strategy efficiently builds the entire molecular skeleton in a few steps. researchgate.netnih.gov
Bonandi's Diversity-Oriented Retrosynthesis : This linear approach views this compound as an elaboration of a C-2 substituted piperidine scaffold. The key disconnection is made at the bond connecting one of the piperidine units to the central linker, tracing the synthesis back to a key homoallylic alcohol intermediate, which in turn is derived from 2-piperidine ethanol. nih.gov This strategy is designed to be adaptable for the synthesis of a wide range of analogues. nih.gov
Development of this compound Analogues and Derivatives
The development of analogues and derivatives of natural products is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties, or exploring new biological activities.
While extensive research into the rational design of this compound analogues has not been widely published, its synthesis has been incorporated into diversity-oriented synthesis (DOS) programs. nih.gov The goal of DOS is to create libraries of structurally diverse small molecules for high-throughput screening. In this context, the synthetic route to this compound serves as a template. By modifying the building blocks or branching off from intermediates in the synthetic pathway, it is possible to generate a wide array of related bis-piperidine alkaloids and other C-2 substituted piperidines. nih.gov For example, the flexible synthetic plan developed from 2-piperidine ethanol is explicitly intended to open possibilities for affording interesting analogues of natural products characterized by a polyketide side chain at the C-2 position. nih.gov
Systematic structure-activity relationship (SAR) studies for this compound are not extensively detailed in the current scientific literature. The primary focus of existing research has been on achieving the total synthesis of the natural product itself. However, the interest in this compound has been renewed due to in silico studies suggesting potential applications in treating neurodegenerative diseases. nih.govresearchgate.net These computational findings may spur future research involving the synthesis of a focused library of this compound analogues to probe their biological activity. The development of flexible synthetic routes, such as those used in diversity-oriented synthesis, provides the necessary chemical tools to produce these analogues for systematic biological evaluation and the eventual establishment of a clear SAR. nih.gov
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
No data available for Anapheline.
No data available for this compound.
No data available for this compound.
Mass Spectrometry (MS) Analysis
No data available for this compound.
No data available for this compound.
No data available for this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
No data available for this compound.
Identification of Characteristic Functional Groups via IR Absorption
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For a peptide like this compound, the IR spectrum is dominated by the vibrational modes of its constituent amide bonds, which form the backbone of the protein. The most prominent of these are the Amide I and Amide II bands. uniprot.orgnih.govoup.com
The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is primarily due to the C=O stretching vibrations of the peptide backbone. oup.comnih.gov Its precise frequency is sensitive to the secondary structure of the peptide (e.g., α-helix, β-sheet). The Amide II band, typically found between 1500–1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. oup.com The positions of these bands provide valuable information about the conformational state of the peptide.
While a specific, published IR spectrum for isolated anopheline is not widely available, the characteristic absorption bands for a peptide of its nature can be summarized as follows:
| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide A | N-H stretch | ~3300-3500 |
| Amide I | C=O stretch | ~1600-1700 |
| Amide II | N-H bend, C-N stretch | ~1500-1600 |
| Amide III | C-N stretch, N-H bend | ~1250-1350 |
This table presents generalized data for peptides and is not derived from an experimental spectrum of this compound.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores, including conjugated systems and aromatic moieties.
Analysis of Chromophores and Conjugated Systems
In peptides such as this compound, the primary chromophores that absorb light in the near-UV region (250-300 nm) are the aromatic amino acid residues: Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). The peptide bonds themselves also absorb UV light, but at shorter wavelengths (around 190-220 nm).
The amino acid sequence of this compound from Anopheles albimanus contains several aromatic residues that are responsible for its characteristic UV absorption profile. An analysis of the primary sequence reveals the presence of these chromophoric groups. The absorption maximum for a protein is typically around 280 nm, largely dictated by the number of tryptophan and tyrosine residues.
| Aromatic Amino Acid | Chromophore | Approx. λmax (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) |
| Phenylalanine (Phe) | Phenyl ring | ~257 | ~200 |
| Tyrosine (Tyr) | Phenol group | ~275 | ~1400 |
| Tryptophan (Trp) | Indole (B1671886) group | ~280 | ~5600 |
This table presents generalized data for amino acid chromophores and is not derived from an experimental spectrum of this compound.
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule, including its absolute stereochemistry. While obtaining a crystal of an isolated peptide can be challenging, the structure of this compound has been successfully elucidated in its biologically relevant state: in a complex with its target enzyme, human α-thrombin.
A study published in 2012 reported the crystal structure of the human α-thrombin-anophelin complex at a resolution of 2.3 Å. This structural analysis provided unprecedented insight into the unique mechanism of thrombin inhibition by this compound.
The crystallographic data revealed that anophelin adopts a novel "reverse-binding mode." A specific segment of the anophelin peptide, the D50-R53 tetrapeptide, occupies the active site cleft of thrombin, while an upstream portion shields a regulatory site known as exosite I. This detailed structural information explains the high specificity and potency of this compound as a thrombin inhibitor and its resistance to being cleaved by the enzyme. The precise arrangement of the amino acid residues and their interactions with thrombin were unambiguously determined through this crystallographic analysis.
| Crystallographic Data for Human α-thrombin-Anophelin Complex | |
| PDB ID | 4E06 |
| Resolution | 2.30 Å |
| Method | X-Ray Diffraction |
| R-Value Work | 0.177 |
| R-Value Free | 0.208 |
This structural data is foundational for understanding this compound's function and for the potential design of novel antithrombotic drugs.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations of Electronic StructureQuantum chemistry methods are fundamental to understanding the electronic properties of a molecule from first principles.wikipedia.orgFor a compound like Anapheline, these investigations would provide insights into its intrinsic stability and reactivity.
Prediction of Spectroscopic ParametersQuantum mechanical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation.wikipedia.orgKey predictable parameters would include:
NMR Chemical Shifts: Calculating the nuclear magnetic resonance shielding tensors would allow for the prediction of 1H and 13C NMR chemical shifts, aiding in structure elucidation.
Vibrational Frequencies: The computation of the vibrational modes and their corresponding frequencies would predict the appearance of an infrared (IR) spectrum, helping to identify functional groups and confirm the lowest energy structure.
Electronic Transitions: Time-dependent density functional theory (TD-DFT) or other excited-state methods could predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions.
Molecular Modeling and Dynamics SimulationsBeyond static quantum mechanical calculations, molecular modeling and dynamics simulations can provide insights into the behavior of this compound over time and its potential interactions.frontiersin.org
Computational Studies of this compound ReactivityComputational methods can be employed to understand and predict the chemical reactivity of this compound.researchgate.netnih.govThis would involve:
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's propensity to act as an electron donor or acceptor, respectively. mdpi.com
Molecular Electrostatic Potential (MESP) Mapping: An MESP map would visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.com
Reaction Pathway Modeling: For specific reactions, computational methods could be used to model the transition states and calculate the activation energies, providing a detailed mechanistic understanding. mdpi.com
Until such research is performed and published, a detailed article on the theoretical and computational chemistry of the compound "this compound" cannot be constructed.
Biological Research Implications and Potential Applications Non Clinical
Biochemical Pathways and Interactions in Plantae
The biosynthesis of chemical compounds in plants occurs through various intricate metabolic pathways, such as the shikimate pathway, the mevalonate (B85504) pathway, and others that give rise to a vast array of specialized metabolites. britannica.comresearchgate.netnumberanalytics.compnnl.gov At present, no biochemical pathway for the synthesis of Anapheline in plants has been identified.
Fundamental Biochemical Research Probes
While specific molecules can serve as valuable probes in biochemical research to elucidate metabolic pathways or enzyme functions, there is no indication in the current body of scientific literature that this compound has been used for this purpose in the context of plant biochemistry.
Clarification: this compound vs. Anophelin
It is crucial to distinguish the chemical compound this compound from anophelin , a peptide-based thrombin inhibitor found in the salivary glands of Anopheles mosquitoes. pnas.orgpnas.orgacs.org Anophelin is an anticoagulant that plays a role in the blood-feeding process of these insects. pnas.org It has been the subject of biochemical and structural studies to understand its mechanism of action. pnas.orgpnas.org The similarity in name is a potential source of confusion, but the molecular nature and biological roles of this compound (the small molecule) and anophelin (the peptide) are distinct.
Q & A
Q. How can researchers design experiments to characterize the physicochemical properties of Anapheline?
Methodological Answer:
- Experimental Design: Begin with a hypothesis-driven approach, clearly defining variables (e.g., solubility, stability under varying pH/temperature). Use spectroscopic techniques (NMR, IR) and chromatography (HPLC) for structural and purity analysis .
- Reproducibility: Document experimental protocols in detail, including reagent sources, instrumentation parameters, and calibration methods. Follow IUPAC guidelines for compound characterization .
- Data Presentation: Organize raw and processed data in tables, ensuring figures highlight key trends (e.g., melting point variations). Supplementary materials should include spectra and chromatograms .
Q. What strategies are effective for conducting a comprehensive literature review on this compound’s biological activity?
Methodological Answer:
- Scoping Studies: Use databases like PubMed, SciFinder, and Web of Science with Boolean terms (e.g., "this compound AND bioactivity"). Prioritize peer-reviewed articles and systematic reviews .
- Critical Appraisal: Assess study quality by evaluating methodologies (e.g., in vitro vs. in vivo models) and statistical rigor. Differentiate primary data from reviews or meta-analyses .
- Gaps Identification: Map contradictions (e.g., conflicting IC50 values) and unresolved mechanisms. Use tools like PICO framework to refine research questions .
Advanced Research Questions
Q. How should contradictory data in existing studies on this compound’s mechanism of action be analyzed?
Methodological Answer:
- Root-Cause Analysis: Compare experimental conditions (e.g., cell lines, assay protocols) across studies. Confounding variables like solvent choice or incubation time may explain discrepancies .
- Statistical Reconciliation: Apply meta-analytical techniques to aggregate data, testing for heterogeneity via Cochran’s Q or I² statistics. Use sensitivity analysis to identify outlier studies .
- Hypothesis Refinement: Propose follow-up experiments (e.g., knock-out models or competitive binding assays) to validate competing hypotheses .
Q. What methodologies are recommended for determining the purity and structural identity of newly synthesized this compound derivatives?
Methodological Answer:
- Multi-Technique Validation: Combine elemental analysis, mass spectrometry (HRMS), and X-ray crystallography for unambiguous structural confirmation. Cross-validate purity via HPLC-DAD/ELSD .
- Batch Consistency: Implement quality-control protocols (e.g., Karl Fischer titration for water content, residual solvent analysis via GC-MS). Use reference standards for calibration .
- Uncertainty Quantification: Report confidence intervals for purity measurements and instrument detection limits. Address impurities through iterative synthesis optimization .
Q. How can researchers optimize the synthesis protocol of this compound derivatives to enhance yield while maintaining scalability?
Methodological Answer:
- Reaction Engineering: Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature). Apply response surface methodology to identify optimal conditions .
- Green Chemistry Principles: Evaluate solvent alternatives (e.g., cyclopentyl methyl ether vs. dichloromethane) using metrics like E-factor or atom economy .
- Process Analytical Technology (PAT): Integrate real-time monitoring (e.g., FTIR for reaction progression) to minimize batch failures .
Data Analysis & Interpretation
Q. What analytical frameworks are suitable for interpreting complex spectroscopic data of this compound-protein interactions?
Methodological Answer:
- Multivariate Analysis: Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to NMR or fluorescence titration data to resolve binding modes .
- Kinetic Modeling: Use software like GraphPad Prism to fit isothermal titration calorimetry (ITC) data to binding models (e.g., one-site vs. cooperative) .
- Error Propagation: Quantify uncertainties in dissociation constants (Kd) using bootstrapping or Monte Carlo simulations .
Q. How can researchers address low reproducibility in bioactivity assays for this compound across laboratories?
Methodological Answer:
- Standardization: Adopt consensus protocols (e.g., CLIA guidelines) for cell culture, passage numbers, and assay controls. Share raw data via repositories like Zenodo .
- Inter-Lab Validation: Conduct round-robin studies with blinded samples to identify procedural variability. Use ANOVA to assess inter-lab consistency .
- Troubleshooting Guides: Document common pitfalls (e.g., compound aggregation in DMSO stocks) and mitigation strategies in supplementary materials .
Ethical & Reporting Standards
Q. What are the best practices for ensuring ethical compliance in animal studies involving this compound?
Methodological Answer:
- 3R Principles: Justify animal use via alternatives assessment (Replace, Reduce, Refine). Follow ARRIVE guidelines for reporting in vivo experiments .
- Data Transparency: Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias. Pre-register study protocols on platforms like OSF .
Q. How should researchers structure a manuscript to highlight this compound’s novel contributions while addressing limitations?
Methodological Answer:
- Discussion Framing: Contrast findings with prior work, emphasizing mechanistic novelty. Use FINER criteria to justify the study’s relevance .
- Limitations Section: Acknowledge constraints (e.g., limited solubility in pharmacokinetic assays) and propose follow-up studies .
- Visual Abstracts: Summarize key findings using schematics or flowcharts to enhance accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
